2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an ethenyl chain, which is further connected to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in mechanistic studies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the ethenyl group.
2-(3,4-Dimethoxyphenyl)ethanol: Contains an ethanol group instead of an aniline group.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: A more complex structure with additional functional groups
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline is unique due to its combination of a dimethoxyphenyl group, an ethenyl chain, and an aniline group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
823791-70-4 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethenyl]aniline |
InChI |
InChI=1S/C16H17NO2/c1-18-15-10-8-12(11-16(15)19-2)7-9-13-5-3-4-6-14(13)17/h3-11H,17H2,1-2H3 |
InChI Key |
CGEVVYVDYCFNAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=CC=C2N)OC |
Origin of Product |
United States |
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